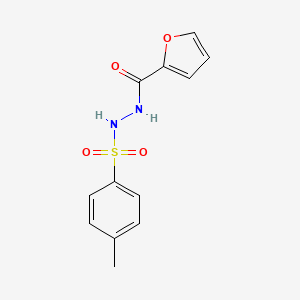

N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide

Description

N'-(4-Methylbenzenesulfonyl)furan-2-carbohydrazide (CAS: 18708-18-4) is a hydrazide derivative featuring a furan-2-carbohydrazide backbone linked to a 4-methylbenzenesulfonyl (tosyl) group. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.30 g/mol. The compound’s structure combines the electron-rich furan ring with the sulfonamide group, enabling diverse reactivity and biological interactions. It is synthesized via condensation reactions between furan-2-carbohydrazide and 4-methylbenzenesulfonyl chloride under reflux conditions .

The tosyl group enhances stability and influences solubility, while the hydrazide moiety allows for coordination with metal ions and interaction with biological targets.

Properties

Molecular Formula |

C12H12N2O4S |

|---|---|

Molecular Weight |

280.30 g/mol |

IUPAC Name |

N'-(4-methylphenyl)sulfonylfuran-2-carbohydrazide |

InChI |

InChI=1S/C12H12N2O4S/c1-9-4-6-10(7-5-9)19(16,17)14-13-12(15)11-3-2-8-18-11/h2-8,14H,1H3,(H,13,15) |

InChI Key |

ADWSDEUNFBPVQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted furan-2-carbohydrazide derivatives.

Scientific Research Applications

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

Analysis : The ethylsulfonyl derivative exhibits superior solubility due to the smaller alkyl group, whereas the tosyl group in the parent compound enhances steric bulk, favoring protein binding. Methylsulfonyl variants show higher reactivity in nucleophilic substitutions .

Heterocyclic Core Modifications

Analysis : Replacing furan with thiophene improves π-stacking with DNA/RNA, enhancing anticancer potency. Pyrazolopyrimidine hybrids leverage dual heterocycles for multitarget interactions .

Functional Group Additions

Analysis : Halogens (Br, Cl) and nitro groups fine-tune pharmacokinetics, while fused rings like benzothiazole or benzoxazine expand target specificity .

Biological Activity

N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

Synthesis and Structure

The synthesis of N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-methylbenzenesulfonyl chloride. The resulting compound features a furan ring and a sulfonamide group, which are critical for its biological activity.

Chemical Structure

- Molecular Formula : CHNOS

- Molecular Weight : 286.33 g/mol

Anticancer Activity

Recent studies have demonstrated that N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Induces apoptosis via Bax/Bcl-2 modulation |

| HeLa | 7.8 | Inhibits tubulin assembly |

| A549 | 6.1 | ROS generation leading to cell death |

Antimicrobial Activity

N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Mycobacterium tuberculosis | 3.12 |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. Studies suggest that it reduces the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity Data

| Inflammatory Mediator | Effect |

|---|---|

| TNF-α | Decreased by 40% |

| IL-6 | Decreased by 35% |

The biological activity of N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound modulates the expression of apoptotic proteins, increasing Bax and decreasing Bcl-2 levels, leading to cell death.

- Tubulin Inhibition : It disrupts microtubule dynamics, which is crucial for cancer cell division.

- ROS Generation : The compound promotes reactive oxygen species production, contributing to oxidative stress in cancer cells.

Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells

In a recent study, N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide was tested on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Effects Against Mycobacterium tuberculosis

Another study focused on the antimicrobial effects against Mycobacterium tuberculosis. The compound demonstrated an MIC of 3.12 µg/mL, indicating strong antitubercular activity. This suggests potential for further development as a therapeutic agent against tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.